molecular formula C8H12N2 B3052068 4-pyridinemethanamine, N,N-dimethyl- CAS No. 38222-85-4

4-pyridinemethanamine, N,N-dimethyl-

Cat. No. B3052068
CAS RN: 38222-85-4
M. Wt: 136.19 g/mol
InChI Key: VJOFNWDVXXUHAG-UHFFFAOYSA-N
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Description

“4-pyridinemethanamine, N,N-dimethyl-” is a derivative of pyridine . It is also known as N,N-Dimethyl-4-aminopyridine and has the chemical formula C7H10N2 .


Synthesis Analysis

The synthesis of N,N-dimethyl-4-aminopyridine involves a two-step procedure from pyridine. Pyridine is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of “4-pyridinemethanamine, N,N-dimethyl-” consists of a pyridine ring with a dimethylamino group attached to the 4-position . The molecular weight is 122.1677 .


Physical And Chemical Properties Analysis

“4-pyridinemethanamine, N,N-dimethyl-” is a white solid . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Neuropharmacological Insights

Research on N,N-dimethyltryptamine (DMT), a compound structurally related to "4-pyridinemethanamine, N,N-dimethyl-", provides insights into its neuropharmacological effects, suggesting roles beyond psychedelic experiences. DMT is recognized for its potential in cellular protective mechanisms, possibly extending to roles in tissue protection, regeneration, and immunity. The involvement of DMT in sigma-1 receptor-mediated pathways highlights its significance in neurobiology and potential therapeutic applications (Frecska et al., 2013).

Environmental and Analytical Chemistry

Compounds structurally similar to "4-pyridinemethanamine, N,N-dimethyl-" have been studied for their environmental impact and analytical detection. For example, paraquat, a quaternary ammonium herbicide, has been the subject of research due to its toxicity and environmental presence. Electrochemical sensors have been developed for the improved detection of paraquat in food samples, emphasizing the need for sensitive and selective analytical methods in environmental and food safety (Laghrib et al., 2020).

Synthetic and Medicinal Chemistry

The role of pyridine derivatives, including "4-pyridinemethanamine, N,N-dimethyl-", in synthetic and medicinal chemistry is notable. Pyridine cores are foundational structures in numerous pharmaceuticals and have been explored for their diverse biological activities. The synthesis, structural characterization, and potential therapeutic applications of pyridine derivatives underscore their importance in drug discovery and development (Altaf et al., 2015).

Chemosensing Applications

The unique properties of pyridine derivatives lend themselves to applications in chemosensing, where they serve as highly effective sensors for various ions and neutral species. The versatility of these compounds in analytical chemistry highlights their potential for environmental monitoring and biological assays (Abu-Taweel et al., 2022).

Safety And Hazards

According to the safety data sheet, “4-pyridinemethanamine, N,N-dimethyl-” is considered hazardous. It is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, serious eye damage, and causes damage to organs .

properties

IUPAC Name

N,N-dimethyl-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)7-8-3-5-9-6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOFNWDVXXUHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295218
Record name 4-pyridinemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(pyridin-4-ylmethyl)amine

CAS RN

38222-85-4
Record name NSC100666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyridinemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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